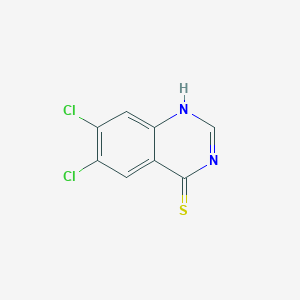
6,7-dichloro-1H-quinazoline-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dicloro-1H-quinazolin-4-tiona es un compuesto heterocíclico que pertenece a la familia de las quinazolinas. Las quinazolinas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. La presencia de átomos de cloro en las posiciones 6 y 7, junto con un grupo tione en la posición 4, confiere propiedades químicas únicas a este compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6,7-dicloro-1H-quinazolin-4-tiona generalmente implica la reacción de 2,3-dicloroanilina con disulfuro de carbono en presencia de una base, seguida de ciclización. Las condiciones de reacción a menudo incluyen el uso de disolventes como la dimetilformamida y catalizadores como el carbonato de potasio. El proceso se puede resumir de la siguiente manera:
Paso 1: La 2,3-dicloroanilina reacciona con disulfuro de carbono en presencia de carbonato de potasio para formar un intermedio.
Paso 2: El intermedio sufre ciclización para producir 6,7-dicloro-1H-quinazolin-4-tiona.
Métodos de producción industrial: Los métodos de producción industrial para 6,7-dicloro-1H-quinazolin-4-tiona pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 6,7-dicloro-1H-quinazolin-4-tiona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo tione se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar las aminas correspondientes.
Sustitución: Los átomos de cloro se pueden sustituir por otros nucleófilos, como aminas, tioles o alcóxidos.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se utilizan nucleófilos como el amoníaco, los tioles o los alcoholes en condiciones básicas.
Principales productos:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Diversos derivados de quinazolina sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de derivados de quinazolina más complejos.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus posibles actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 6,7-dicloro-1H-quinazolin-4-tiona implica su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto se dirige a enzimas y receptores involucrados en la proliferación celular y la inflamación.
Vías involucradas: Modula vías de señalización como la vía de la proteína quinasa activada por mitógenos (MAPK) y la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB).
Comparación Con Compuestos Similares
6,7-dicloro-1H-quinazolin-4-tiona se puede comparar con otros derivados de quinazolina:
Compuestos similares: 2,4-dicloro-6,7-dimetoxiquinazolina, derivados de quinazolina 4,6,7-trisustituidos.
Singularidad: La presencia de átomos de cloro en las posiciones 6 y 7, junto con un grupo tione, lo distingue de otros derivados de quinazolina. Esta estructura única contribuye a su distinta reactividad química y actividad biológica.
Propiedades
Número CAS |
6954-86-5 |
|---|---|
Fórmula molecular |
C8H4Cl2N2S |
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
6,7-dichloro-1H-quinazoline-4-thione |
InChI |
InChI=1S/C8H4Cl2N2S/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
Clave InChI |
ZNNUTBAMQVVTND-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)NC=NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



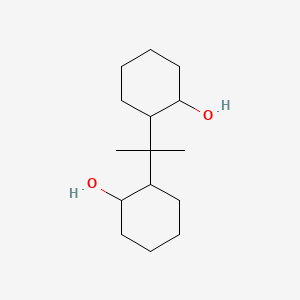


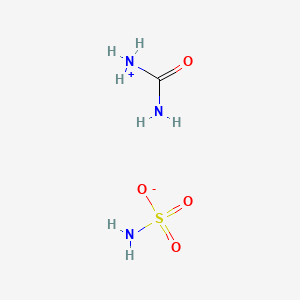

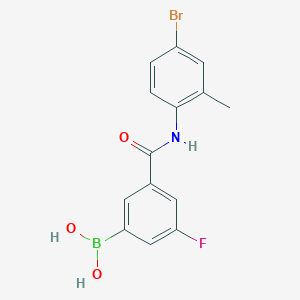
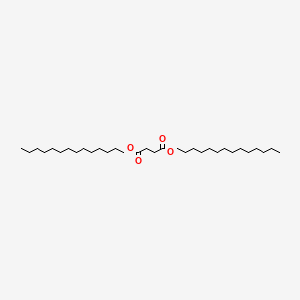
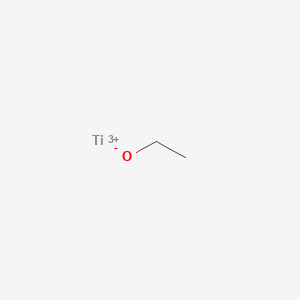
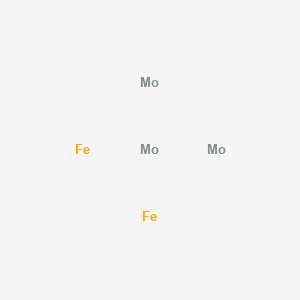


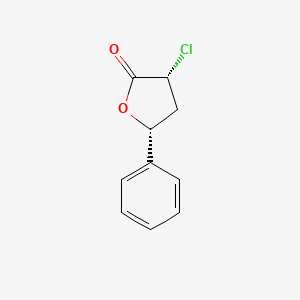
![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)
